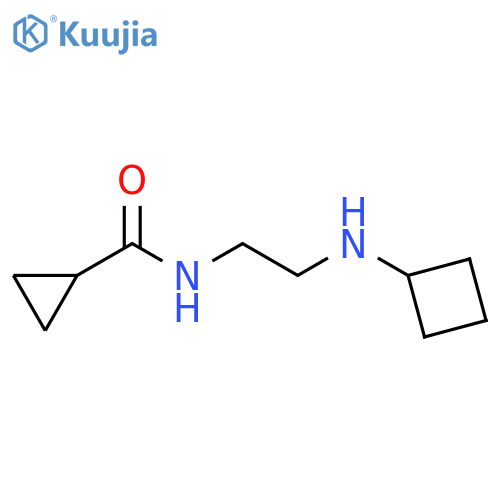Cas no 1594833-98-3 (N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)
N-2-(シクロブチルアミノ)エチルシクロプロパンカルボキサミドは、シクロプロパン骨格とシクロブチルアミン基を有する特異な構造を持つ化合物です。この分子は、環状アミンとカルボキサミド基の組み合わせにより、高い立体選択性と分子認識能を示します。医薬品中間体としての応用が期待され、特に標的タンパク質との特異的相互作用を介した生物活性の発現に優れています。合成経路の効率性と安定性に加え、官能基の多様性により、創薬研究における構造最適化の柔軟性を提供します。

1594833-98-3 structure
商品名:N-2-(cyclobutylamino)ethylcyclopropanecarboxamide
N-2-(cyclobutylamino)ethylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxamide, N-[2-(cyclobutylamino)ethyl]-
- N-2-(cyclobutylamino)ethylcyclopropanecarboxamide
-
- インチ: 1S/C10H18N2O/c13-10(8-4-5-8)12-7-6-11-9-2-1-3-9/h8-9,11H,1-7H2,(H,12,13)
- InChIKey: LSMFQVVHMJTEQC-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCCNC2CCC2)=O)CC1
N-2-(cyclobutylamino)ethylcyclopropanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-163942-0.5g |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 0.5g |
$1056.0 | 2023-05-24 | ||
| Enamine | EN300-163942-5.0g |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 5g |
$3189.0 | 2023-05-24 | ||
| Enamine | EN300-163942-5000mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 5000mg |
$2443.0 | 2023-09-22 | ||
| Enamine | EN300-163942-250mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 250mg |
$774.0 | 2023-09-22 | ||
| Enamine | EN300-163942-500mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 500mg |
$809.0 | 2023-09-22 | ||
| Enamine | EN300-163942-0.1g |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 0.1g |
$968.0 | 2023-05-24 | ||
| Enamine | EN300-163942-2500mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 2500mg |
$1650.0 | 2023-09-22 | ||
| Enamine | EN300-163942-100mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 100mg |
$741.0 | 2023-09-22 | ||
| Enamine | EN300-163942-50mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-163942-1000mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 1000mg |
$842.0 | 2023-09-22 |
N-2-(cyclobutylamino)ethylcyclopropanecarboxamide 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
1594833-98-3 (N-2-(cyclobutylamino)ethylcyclopropanecarboxamide) 関連製品
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
